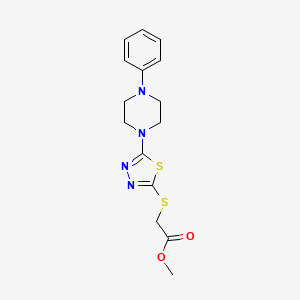
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a phenylpiperazine moiety, and a methyl ester group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Esterification: The final step involves the esterification of the thiadiazole derivative with methyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反应分析
Types of Reactions
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenylpiperazine derivatives.
科学研究应用
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Pathways Involved: It may interfere with signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(5-Methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Investigated for their anticancer activity.
Uniqueness
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its combination of a thiadiazole ring and a phenylpiperazine moiety, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
生物活性
Methyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate piperazine compounds. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole Derivative : Synthesize 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole.
- Thioacetate Formation : React the thiadiazole derivative with methyl acetate to form the thioester linkage.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, revealing several key activities:
Anticancer Activity
Research has indicated that derivatives containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance:
- Case Study : In a study evaluating the cytotoxic effects against various cancer cell lines (MCF-7 and A549), compounds similar to this compound demonstrated potent inhibitory effects. One derivative showed an IC50 value of 0.034±0.008 mmol L−1 against A549 cells .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Study Findings : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, compounds in this class have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, some studies suggest anti-inflammatory effects:
- Research Evidence : Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Data Tables
The following table summarizes key biological activities associated with this compound and related compounds:
属性
IUPAC Name |
methyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-21-13(20)11-22-15-17-16-14(23-15)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYRLIKGJZVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













